N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline
Description
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline (CAS: 127395-23-7) is a heterocyclic organic compound with the molecular formula C₂₁H₁₉N₇O and a molecular weight of 385.428 g/mol. Its structure features a central 4-methoxyaniline core substituted with two 1H-1,2,3-benzotriazole moieties via methylene bridges.
Synthesis and Characterization: The compound is synthesized through multistep reactions, with reported yields ranging from 55% to 68% under optimized conditions.
Potential Applications: The benzotriazole groups in the compound may act as directing groups in metal-catalyzed C–H bond functionalization reactions, analogous to N,O-bidentate systems reported in other studies .
Properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-29-17-12-10-16(11-13-17)26(14-27-20-8-4-2-6-18(20)22-24-27)15-28-21-9-5-3-7-19(21)23-25-28/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAJGASDVAZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N,N-Bis(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-Methoxyaniline
Stepwise Alkylation Using 1-Hydroxymethylbenzotriazole
The most widely reported method involves the reaction of 4-methoxyaniline with 1-hydroxymethylbenzotriazole (BtCH2OH) under mild conditions. This two-step process proceeds as follows:
Formation of 1-Hydroxymethylbenzotriazole :
Benzotriazole reacts with formaldehyde (37% aqueous solution) in ethanol at 20°C for 2 hours to yield BtCH2OH in >95% purity.Bis(benzotriazolylmethylation) of 4-Methoxyaniline :
A mixture of BtCH2OH (2.2 equiv) and 4-methoxyaniline (1 equiv) in anhydrous toluene is refluxed with a Dean-Stark trap to remove water. The reaction reaches completion within 24 hours, yielding the target compound as a crystalline solid (85–92% yield).
Key Reaction Parameters :
- Solvent : Toluene (optimal for azeotropic water removal)
- Temperature : 110°C (reflux)
- Equilibrium Control : Water removal shifts equilibrium toward bis-adduct formation.
Table 1: Optimization of Bis(benzotriazolylmethylation)
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Toluene | 92 | |
| Ethanol | 68 | ||
| Molar Ratio (BtCH2OH:Amine) | 2:1 | 92 | |
| 1.5:1 | 78 | ||
| Reaction Time | 24 hours | 92 | |
| 12 hours | 85 |
One-Pot Synthesis Using Benzotriazole, Formaldehyde, and 4-Methoxyaniline
An alternative one-pot method eliminates the need for pre-synthesized BtCH2OH:
- Reagents : Benzotriazole (2.2 equiv), 4-methoxyaniline (1 equiv), formaldehyde (37% aqueous, 2.2 equiv).
- Conditions : Ethanol/water (1:1), stirred at 60°C for 48 hours.
- Yield : 88–90% after recrystallization from ethyl acetate.
Advantages :
- Avoids isolation of moisture-sensitive BtCH2OH.
- Suitable for large-scale synthesis.
Limitations :
Mechanistic Insights into Bis(benzotriazolylmethylation)
Reaction Pathway
The process follows a Mannich-type mechanism:
- Formation of N-Mono(benzotriazolylmethyl) Intermediate :
$$ \text{BtCH}2\text{OH} + \text{ArNH}2 \rightarrow \text{ArNHCH}2\text{Bt} + \text{H}2\text{O} $$ . - Second Alkylation :
$$ \text{ArNHCH}2\text{Bt} + \text{BtCH}2\text{OH} \rightarrow \text{ArN(CH}2\text{Bt)}2 + \text{H}_2\text{O} $$ .
The electron-donating 4-methoxy group enhances nucleophilicity of the aromatic amine, facilitating both alkylation steps.
Substituent Effects on Reaction Efficiency
Bis(benzotriazolylmethylation) is highly sensitive to electronic effects on the aromatic ring:
Table 2: Substituent Effects on Reaction Yield
| Substituent (Position) | Yield (%) | Reference |
|---|---|---|
| -OCH₃ (para) | 92 | |
| -CH₃ (para) | 89 | |
| -Cl (para) | 83 | |
| -NO₂ (para) | <5 |
Electron-withdrawing groups (e.g., -NO₂) destabilize the intermediate iminium ion, halting the reaction at the mono-adduct stage.
Purification and Characterization
Isolation Protocol
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of synthesized derivatives have been evaluated, demonstrating effective antibacterial activity against multiple pathogens .
Anticancer Potential
The benzotriazole framework has been explored for its anticancer properties. Compounds similar to N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
UV Stabilizers
Due to its UV-absorbing properties, this compound is utilized as a UV stabilizer in plastics and coatings. This application helps prevent degradation caused by sunlight exposure, thus enhancing the longevity and performance of materials used in outdoor applications .
Corrosion Inhibitors
The compound has also been investigated for its potential as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals can help mitigate corrosion processes in various environments, particularly in industrial settings where metal components are exposed to harsh conditions .
Photostabilizers for Environmental Protection
In environmental applications, this compound serves as an effective photostabilizer for agricultural products and materials that require protection from UV radiation. This application is particularly relevant in enhancing the durability of agricultural films and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mono-Substituted Analogs: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline
- Structure : This analog (CAS: 62001-34-7) retains the 4-methoxyaniline core but features a single benzotriazole substituent. Its molecular weight (254.293 g/mol ) is significantly lower than the bis-substituted target compound .
- It is marketed as a laboratory reagent, emphasizing its utility in small-scale research rather than industrial applications .
N,N-Bis(phenacyl)aniline Derivatives
- Structure: These compounds replace benzotriazole with phenacyl groups, resulting in a different electronic profile.
- Synthesis: Traditional methods for N,N-bis(phenacyl)aniline involve alkylation with α-bromoacetophenone, yielding <55% under conventional conditions. Ultrasound-mediated solvent-free synthesis improves efficiency, though yields remain lower than those reported for the target compound (55–68%) .
- Applications : Primarily used as precursors for heterocycles (e.g., indoles, piperidines), highlighting their role in organic synthesis rather than catalysis or coordination chemistry .
Triazole-Containing Amino Acids and Derivatives
- Structure : Compounds like β-(1,2,4-triazol-1-yl)-L-alanine feature triazole rings instead of benzotriazole. The 1,2,4-triazole moiety is less bulky and more hydrophilic than benzotriazole, influencing bioavailability and metabolic pathways .
Schiff Bases with Variable Bridging Atoms
- Structure : Schiff bases like 5-DPSS incorporate dihydroxybenzylidene groups and sulfide/disulfide bridges, enabling antioxidant activity. Their flexible substituents contrast with the rigid benzotriazole architecture of the target compound .
- Properties : Antioxidant efficacy in Schiff bases depends on hydroxyl group positioning (e.g., 5-DPSS exhibits EC₅₀ = 7.10 µg/mL for DPPH scavenging). The target compound’s methoxy and benzotriazole groups may confer distinct redox properties, though these remain unstudied .
Data Tables
Table 2: Functional Group Impact on Properties
| Compound Type | Key Functional Groups | Notable Properties |
|---|---|---|
| Benzotriazole derivatives | Benzotriazole, methoxy | High polarity, metal coordination |
| Phenacyl derivatives | Phenacyl, aniline | Low polarity, heterocycle synthesis |
| Triazole amino acids | Triazole, carboxylate | Biological activity, hydrophilicity |
| Schiff bases | Dihydroxybenzylidene, sulfide | Antioxidant activity, redox-active |
Biological Activity
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antiparasitic activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two benzotriazole moieties linked through a methylene bridge to a 4-methoxyaniline group. This structural configuration is significant for its biological activity.
Antibacterial Activity
Research has indicated that benzotriazole derivatives exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that compounds with bulky hydrophobic groups displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| N-benzenesulfonylbenzotriazole | Escherichia coli | 25 μg/mL |
Antifungal Activity
The antifungal properties of benzotriazole derivatives are also noteworthy. Compounds modified with electron-withdrawing groups have shown enhanced activity against fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives exhibited MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans, indicating their potential as antifungal agents .
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetrabromo-benzotriazole | Candida albicans | 1.6–25 μg/mL |
| Benzotriazole derivatives with -Cl or -CH₃ | Aspergillus niger | 12.5–25 μg/mL |
Antiparasitic Activity
Studies have also explored the antiparasitic effects of benzotriazole derivatives. Notably, N-benzenesulfonylbenzotriazole demonstrated significant inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent reduction in parasite viability, with a notable decrease in epimastigote forms at concentrations as low as 25 μg/mL .
Table 3: Antiparasitic Activity of Benzotriazole Derivatives
| Compound | Target Parasite | Effective Concentration |
|---|---|---|
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL (95% mortality) |
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzotriazole derivatives:
- Antimicrobial Efficacy : A study reported that benzotriazole derivatives showed comparable efficacy to traditional antibiotics against resistant bacterial strains .
- Structural Analysis : The crystal structure of related compounds has revealed interactions that may contribute to their biological activity. For instance, the presence of π–π stacking interactions in crystal lattices enhances stability and potentially bioactivity .
Q & A
Q. What are the optimal synthetic routes for N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions starting with 4-methoxyaniline. A common approach includes:
Azide Intermediate Formation : React 4-methoxyaniline with sodium nitrite and HCl to generate a diazonium salt, followed by substitution with NaN₃.
Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide or related alkynes to form triazole linkages .
Methylation : Introduce benzotriazole moieties via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Yield Optimization :
- Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts for stereoselective triazole formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Q. Key Data :
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Reaction Temperature | 60–80°C (CuAAC step) | Microwave-assisted heating |
| Solvent | DMF or THF | Anhydrous conditions |
| Catalyst Loading | 5 mol% CuSO₄·5H₂O | Add sodium ascorbate |
Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
- ¹H/¹³C NMR : Look for characteristic peaks:
- Benzotriazole protons : Multiplets at δ 7.3–8.4 ppm (aromatic H) .
- Methylene bridges : Singlets at δ 5.2–5.5 ppm (N–CH₂–N) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a related compound (C₂₁H₁₇N₅O₃) showed [M+H]⁺ at 336.10596 (calc. 336.10667) .
- IR Spectroscopy : Detect C=N stretches (~1,270 cm⁻¹) and C=S bonds (~1,108 cm⁻¹) in analogues .
Q. Validation Protocol :
Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw).
Cross-check HRMS with isotopic patterns .
Advanced Research Questions
Q. How do structural variations in the benzotriazole moiety influence biological activity, and what mechanisms underpin these effects?
The benzotriazole group enhances interactions with biological targets via:
Q. Case Study :
- Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., –CF₃) on benzotriazole showed 4× higher MIC against P. aeruginosa due to increased membrane penetration .
- Enzyme Inhibition : Substitution at the methylene bridge alters steric hindrance, modulating binding to cytochrome P450 .
Q. Mechanistic Analysis :
Q. How can crystallographic data resolve discrepancies in reported spectroscopic or reactivity profiles?
Example Contradiction : Discrepancies in melting points (e.g., 142–144°C vs. 139–140°C in analogues) may arise from polymorphism or impurities.
Q. Resolution Strategy :
Single-Crystal XRD : Determine unit cell parameters (e.g., space group P2₁/c) and compare with SHELX-refined structures .
Thermal Analysis : Use DSC to identify polymorphic transitions (e.g., endothermic peaks at 140°C vs. 145°C) .
Q. What strategies mitigate side reactions during the synthesis of triazole-linked derivatives?
Common Side Reactions :
- Oligomerization : Uncontrolled CuAAC leads to dimer/trimer formation.
- Oxidation : Benzotriazole moieties degrade under acidic conditions.
Q. Mitigation Methods :
Q. Experimental Design :
- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .
Q. How do solvent polarity and temperature affect the stability of this compound in storage?
Stability Trends :
- Polar Solvents (DMF, DMSO) : Accelerate hydrolysis of methylene bridges at >25°C .
- Nonpolar Solvents (Hexane) : Reduce degradation but risk precipitation.
Q. Recommended Storage :
- Temperature : –20°C in amber vials.
- Solvent : Anhydrous acetonitrile (0.1% molecular sieves) .
Q. Degradation Data :
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| DMSO, 25°C | 7 | 4-Methoxyaniline |
| Acetonitrile, –20°C | >90 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
